
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline, also known as 4-MeO-PV9, is a novel synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that mimic the effects of natural stimulants found in the khat plant. 4-MeO-PV9 is a potent psychoactive substance that has been reported to produce stimulant and empathogenic effects in users. The compound is gaining popularity among recreational drug users and has become a concern for public health officials due to its potential for abuse and addiction.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The research on quinoline derivatives emphasizes innovative synthesis techniques, including the catalytic synthesis of 6-substituted 4-phenyl-2-(2'-pyridyl)quinolines, providing a range of electronically differentiated ligands. These processes highlight solvent-free, metal-free, and efficient approaches to synthesizing complex quinoline structures, with applications in material science and medicinal chemistry Laguna et al., 2014.
Crystal Structures and Fluorescence : The study of multi-substituted quinoline derivatives from eugenol has led to the synthesis of compounds exhibiting pH-dependent fluorescence, which can be useful in bioimaging and sensing applications. These derivatives have been structurally characterized, revealing intricate hydrogen bonding and π-stacking interactions within their crystal structures Thi Hong Phong Le et al., 2020.
Biological and Pharmacological Applications
Antineoplastic Potential : Novel pyrrolo-quinoline derivatives have been synthesized as potential antineoplastic agents. These compounds exhibit cell growth inhibitory properties, especially against solid tumors like CNS-, melanoma-, and prostate-derived cells, suggesting a mechanism of action distinct from topoisomerase II poisoning Ferlin et al., 2000.
Antibacterial and Antiinflammatory Properties : The development of quinoxaline sulfonamides showcased antibacterial activities against common pathogens like Staphylococcus spp. and Escherichia coli. This research opens avenues for novel antibacterial agents, crucial in the era of rising antibiotic resistance Alavi et al., 2017.
Neurodegenerative Disease Treatment : Research into 5-HT6 receptor antagonists based on 1H-pyrrolo[3,2-c]quinoline core has identified compounds with promising procognitive properties. These findings suggest potential applications in treating cognitive disorders associated with Alzheimer's disease, providing a foundation for further therapeutic exploration Grychowska et al., 2016.
Material Science and Chemistry
Corrosion Inhibition : Quinoline derivatives are recognized for their anticorrosive properties. The molecular structure, including polar substituents, allows these compounds to form stable complexes with metal surfaces, offering potential applications in protecting industrial materials and infrastructure Verma et al., 2020.
Gold(III) Complexes : The study of gold(III) complexes with substituted 2-(2'-pyridyl)quinoline ligands highlights their structural diversity and potential applications in catalysis and material science. These complexes exhibit unique ligand environments and interactions, which could be leveraged in designing new catalytic systems Laguna et al., 2014.
Propriétés
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-15-5-8-17(9-6-15)28(24,25)20-14-22-19-10-7-16(27-2)13-18(19)21(20)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENPJDAVVGXLRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-((4-methoxyphenyl)sulfonyl)-4-(pyrrolidin-1-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2390821.png)
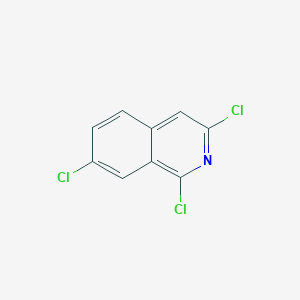
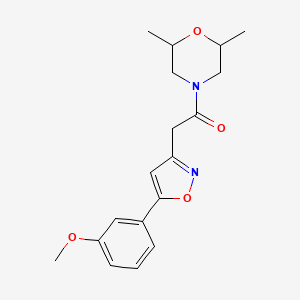
![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)
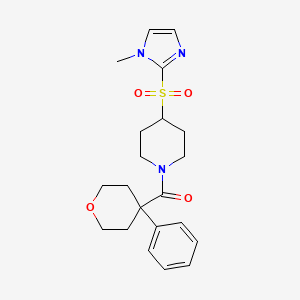
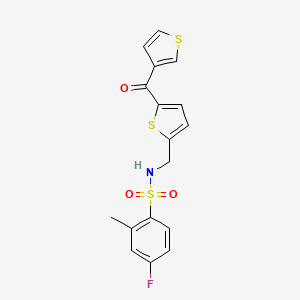
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)
![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2390833.png)
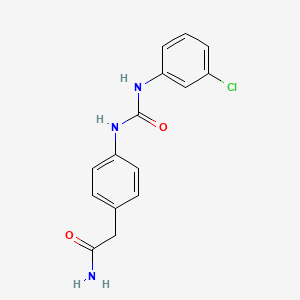

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)
![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)
![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)